molecular formula C22H17ClN2O3S B11303121 2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6-chloro-4H-chromen-4-one

2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6-chloro-4H-chromen-4-one

Cat. No.: B11303121
M. Wt: 424.9 g/mol
InChI Key: OVHSUOFXQNHDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-CHLORO-4H-CHROMEN-4-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a chromenone structure

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-CHLORO-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes such as dihydroorotase and DNA gyrase . The compound’s piperidine ring enhances its binding affinity to these targets, leading to its biological effects .

Properties

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-6-chlorochromen-4-one

InChI

InChI=1S/C22H17ClN2O3S/c23-14-5-6-18-15(11-14)17(26)12-19(28-18)22(27)25-9-7-13(8-10-25)21-24-16-3-1-2-4-20(16)29-21/h1-6,11-13H,7-10H2

InChI Key

OVHSUOFXQNHDLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

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